

# comparison of Pyridine 1-sulfide with thiophene and pyrimidine

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## Compound Focus: Pyridine, 1-sulfide

CAS No.: 115974-66-8

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## Comparison of Thiophene and Pyrimidine

The following table outlines the core characteristics, chemical properties, and biological significance of thiophene and pyrimidine scaffolds in medicinal chemistry.

Feature	Thiophene	Pyrimidine
Core Structure	5-membered heterocyclic ring (C <sub>4</sub> H <sub>4</sub> S) containing sulfur [1]	6-membered heterocyclic ring (C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> ) with two nitrogen atoms at 1 and 3 positions [2]
Chemical Role	Versatile scaffold, often fused with other rings (e.g., pyrimidine) to form hybrids [3] [4]	Versatile lead compound; considered a "privileged scaffold" in drug discovery [5]
Key Chemical Properties	--	$\pi$ -deficient ring; electrophilic aromatic substitution more difficult than in benzene [2]
Relevance in Drug Discovery	Component in hybrids targeting multi-drug resistant bacteria [3]	Fundamental to nucleic acids (cytosine, thymine, uracil); found in vitamins

Feature	Thiophene	Pyrimidine
		(thiamine, riboflavin) and synthetic drugs [2] [5]
<b>Documented Pharmacological Activities</b>	Antimicrobial, antitubercular, anti-HIV, antitumor [3] [6] [1]	Antimicrobial, anticancer, anti-inflammatory, analgesic, anti-HIV, anticonvulsant [5]

## Experimental Protocols and Biological Evaluation

Here are specific examples of how these heterocycles are synthesized and evaluated as potent pharmacological agents.

### • Pyrimidine-Thiophene Hybrids as Antimicrobials

- **Synthetic Methodology:** A multicomponent, one-pot synthesis was used to create a series of pyridine-thiophene clubbed 2-aminopyrimidine hybrids. The molecular structures of the final compounds (**8a-j**) were confirmed using several spectroscopic techniques, including **mass spectrometry, elemental analysis, 1H NMR, and FT-IR** [3].
- **Biological Evaluation Protocol:** The synthesized hybrids were tested for *in vitro* **antimicrobial and antitubercular activities**. Specific compounds (**8a, 8d, 8e, 8f, 8g, 8h, 8j**) showed excellent activity profiles compared to standard reference drugs. The most potent compound (**8i**) was further investigated through **molecular docking** studies to understand its binding interactions with the *Mycobacterium tuberculosis* enzyme catalase-peroxidase (KatG) [3].
- **ADMET Profiling:** *In-silico* predictions were performed for the compounds, revealing favorable pharmacokinetic features like **high gastrointestinal absorption** and **good oral bioavailability**, along with low toxicity risks [3].

### • Piperidine-Substituted Thiophene[3,2-d]pyrimidine as Anti-HIV Agent

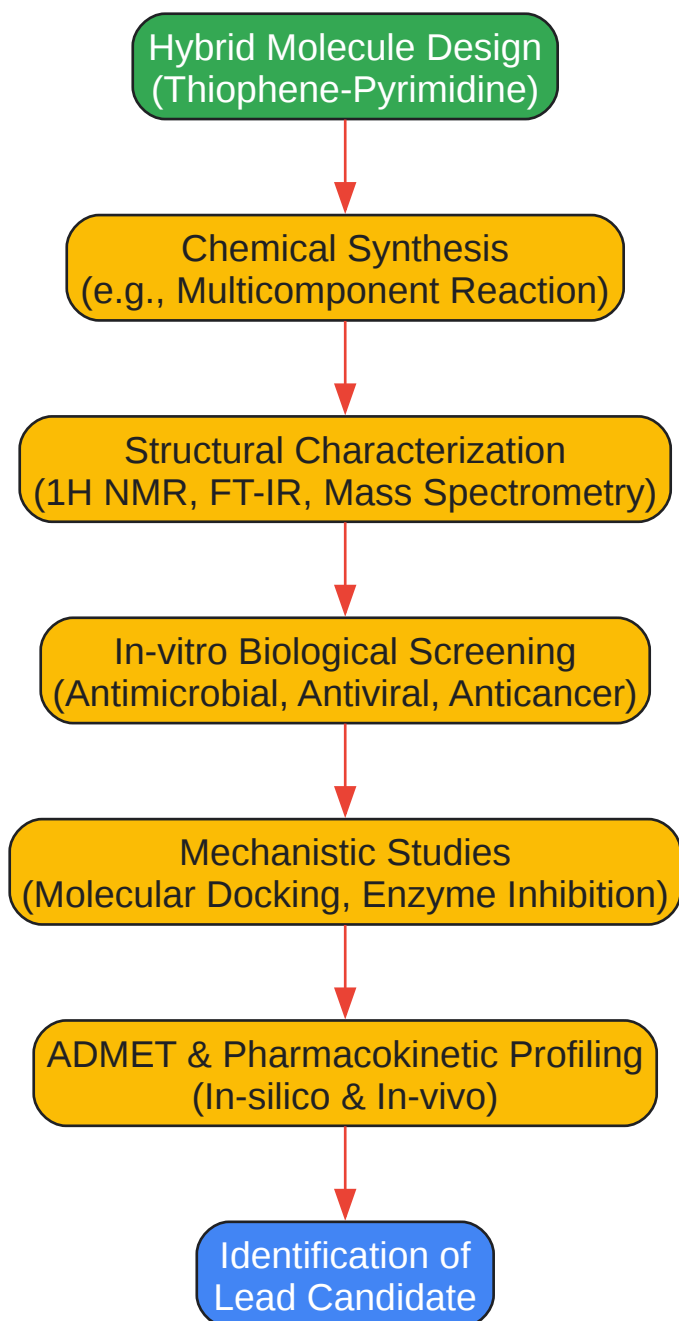
- **Biological Evaluation Protocol:** A novel series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives were designed and evaluated for **anti-HIV potency** in **MT-4 cells** and their **inhibitory activity on HIV-1 reverse transcriptase (RT)**. The activity was tested against a broad spectrum of HIV-1 strains, including those with single non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant mutations (e.g., L100I, K103N) [6].
- **Key Results:** Compound **26** was identified as the most promising candidate. It exhibited potent activity with an **EC<sub>50</sub> ranging from 6.02 to 23.9 nmol/L** against wild-type and mutant strains,

which was comparable to the drug etravirine (ETR). The study also established a preliminary **structure-activity relationship (SAR)** and conducted **molecular docking** to elucidate interactions with the target [6].

- **Pharmacokinetic Studies:** Compound **26** was subjected to *in vivo* pharmacokinetic studies, which demonstrated **favorable profiles** and a **bioavailability of 33.8%**, marking it as a strong drug candidate [6].

## Experimental Workflow for Hybrid Heterocycle Development

The diagram below generalizes the common workflow for developing and evaluating such hybrid heterocyclic compounds, as illustrated by the research.



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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)